molecular formula C20H15Cl3N2OS B590063 Sertaconazole-d6 CAS No. 1330261-47-6

Sertaconazole-d6

Cat. No.: B590063
CAS No.: 1330261-47-6
M. Wt: 443.8
InChI Key: JLGKQTAYUIMGRK-KXPIIPBPSA-N
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Description

Sertaconazole-d6 is a deuterated form of Sertaconazole, an antifungal agent belonging to the imidazole class. It is primarily used in the treatment of fungal infections such as athlete’s foot, jock itch, and ringworm. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Sertaconazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sertaconazole-d6 involves the incorporation of deuterium atoms into the molecular structure of Sertaconazole. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product. For example, deuterated benzothiophene can be used as a starting material.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired level of deuteration.

Chemical Reactions Analysis

Types of Reactions

Sertaconazole-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced forms of this compound, and various substituted derivatives.

Scientific Research Applications

Sertaconazole-d6 is widely used in scientific research for various applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Sertaconazole.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Sertaconazole.

    Drug Development: Developing new antifungal agents based on the structure and activity of Sertaconazole.

    Analytical Chemistry: Using this compound as an internal standard in mass spectrometry and other analytical techniques.

Mechanism of Action

Sertaconazole-d6 exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase. This enzyme is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to increased cellular permeability and leakage of cellular contents, ultimately causing fungal cell death .

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.

    Clotrimazole: An imidazole antifungal used to treat various fungal infections.

    Miconazole: An imidazole antifungal with a broad spectrum of activity.

Uniqueness of Sertaconazole-d6

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies and metabolic investigations. The presence of deuterium atoms can lead to differences in metabolic stability and bioavailability compared to non-deuterated compounds.

Properties

IUPAC Name

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/i6D,7D,9D2,12D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-KXPIIPBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C([2H])(C2=C(C=C(C=C2)Cl)Cl)OCC3=CSC4=C3C=CC=C4Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858391
Record name 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330261-47-6
Record name 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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